molecular formula C26H24ClN3O3 B2961079 4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 912902-92-2

4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No. B2961079
CAS RN: 912902-92-2
M. Wt: 461.95
InChI Key: RUIDHZFOEMCYGE-UHFFFAOYSA-N
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Description

4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C26H24ClN3O3 and its molecular weight is 461.95. The purity is usually 95%.
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Scientific Research Applications

Molecular Stabilities and Docking Studies

Molecular Stabilities, Conformational Analyses, and Docking Studies

Benzimidazole derivatives, including those similar in structure to the specified compound, have been studied for their anti-cancer properties. These studies involve detailed tautomeric properties, conformational analyses, and molecular docking to understand the mechanism behind their potential anti-cancer activities. Compounds have shown strong binding affinities in EGFR inhibitors' research, indicating significant anti-cancer activity. The research highlights the importance of molecular stability and hydrogen bonding in enhancing the efficacy of these compounds as cancer therapeutics (Karayel, 2021).

Synthesis and Chemical Properties

Synthetic Routes and Chemical Reactions

The synthesis of benzimidazole derivatives involves various chemical reactions that lead to potential therapeutic agents. For example, certain pyrrolo[3,2-d]pyrimidine derivatives have been synthesized from corresponding compounds, showcasing the synthetic versatility of benzimidazole-based structures. These synthetic pathways offer insights into creating novel compounds with potential biological activities (Majumdar, Das, & Jana, 1998).

Antimicrobial Activities

Antimicrobial Activities of Benzimidazole Derivatives

Benzimidazole compounds, including various derivatives, have been evaluated for their antimicrobial activities. Studies show that certain synthesized benzimidazole derivatives exhibit antimicrobial activities against bacterial and fungal strains, indicating their potential as antimicrobial agents. This research underlines the importance of chemical modifications to enhance biological activities of benzimidazole derivatives (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Potential Anticancer Activities

Palladium(II) and Platinum(II) Complexes with Benzimidazole Ligands

Research into palladium and platinum complexes containing benzimidazole ligands reveals their potential as anticancer compounds. The structures of these complexes have been elucidated, and their cytotoxicity has been evaluated, indicating potential anticancer activities. Such studies contribute to the development of new chemotherapeutic agents based on benzimidazole derivatives (Ghani & Mansour, 2011).

Electrochemical Properties and Polymer Synthesis

Synthesis and Electrochemical Properties for Polymer Applications

Benzimidazole derivatives have been investigated for their electrochemical properties, particularly in the context of donor–acceptor–donor type polymers. These studies explore the synthesis of new benzimidazole units and their coupling with different donor units for potential applications in polymers. The findings indicate the role of benzimidazole derivatives in developing materials with unique electrochemical and optical properties (Ozelcaglayan et al., 2012).

properties

IUPAC Name

4-[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O3/c1-32-20-12-10-19(11-13-20)30-17-18(16-25(30)31)26-28-22-7-3-4-8-23(22)29(26)14-15-33-24-9-5-2-6-21(24)27/h2-13,18H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIDHZFOEMCYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one

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